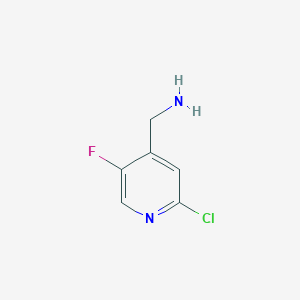

(2-Chloro-5-fluoropyridin-4-YL)methylamine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of chemical compounds, including natural products like vitamins and alkaloids, as well as a significant number of FDA-approved drugs. nih.govsynblock.comuni.lu Its structural similarity to benzene, but with a nitrogen atom imparting polarity and hydrogen-bonding capabilities, makes it a "privileged scaffold" in medicinal chemistry. synblock.comalchempharmtech.com

Pyridine derivatives are cornerstones of modern organic synthesis, providing a robust framework for constructing complex molecules. americanelements.com The nitrogen atom in the ring influences the electronic properties of the molecule, often acting as a hydrogen bond acceptor, which can be crucial for a molecule's biological activity. americanelements.com The versatility of the pyridine scaffold allows for the synthesis of a diverse range of compounds with varied applications in materials science, agrochemicals, and pharmaceuticals. alchempharmtech.comamericanelements.com

Strategic Importance of Halogen and Aminomethyl Functionalities in Molecular Design

The introduction of halogen atoms—such as chlorine and fluorine—and aminomethyl groups onto a pyridine scaffold is a key strategy in molecular design and drug discovery. Each functional group imparts specific properties that can modulate the biological and chemical behavior of the parent molecule.

Halogen Functionalities: Halogens are frequently incorporated into organic molecules to enhance their chemical and physical properties. researchgate.net

Electronic Effects: Fluorine, being the most electronegative element, and chlorine act as potent electron-withdrawing groups, which can alter the reactivity of the pyridine ring. chemicalbook.com

Lipophilicity: Halogenation can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. researchgate.netchemicalbook.com

Metabolic Stability: The strength of the carbon-fluorine bond, in particular, can enhance the metabolic stability of a compound, making it more resistant to degradation in the body. researchgate.net

Binding Interactions: Halogens can participate in "halogen bonding," a type of non-covalent interaction with biological targets like proteins, thereby enhancing binding affinity and potency. researchgate.netnih.govgoogle.com

Aminomethyl Functionality: The aminomethyl group (-CH₂NH₂) is a key structural motif that provides a site for further chemical modification.

Basicity and Polarity: The amine provides a basic center and increases the polarity of the molecule, which can influence solubility.

Reactive Handle: It serves as a nucleophilic "handle," allowing for the formation of amides, ureas, sulfonamides, and other functional groups, enabling the construction of larger, more complex molecules.

Biological Interactions: The amino group can form hydrogen bonds and ionic interactions with biological receptors, which is often a critical factor for a molecule's intended biological effect.

Overview of (2-Chloro-5-fluoropyridin-4-YL)methylamine within the Broader Class of Substituted Pyridinylmethylamines

This compound is a specific example of a halogenated pyridinylmethylamine. Its structure features a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 4-position with a methylamine (B109427) group. This precise arrangement of functional groups makes it a valuable intermediate in organic synthesis. While specific public domain data for this exact compound is limited, its chemical identity and properties can be inferred from its structure and comparison to closely related analogues.

As a member of the substituted pyridinylmethylamine class, this compound is primarily utilized as a building block in the synthesis of more elaborate molecules for research purposes. The reactive aminomethyl group allows for its conjugation to other molecular fragments, while the halogenated pyridine core provides a stable and strategically functionalized scaffold.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆ClFN₂ |

| Molecular Weight | 160.58 g/mol |

| CAS Number | Not publicly assigned |

Note: Data is based on the chemical structure, as comprehensive experimental data is not widely available in public databases.

The synthesis of related compounds, such as 2-chloro-5-(methylaminomethyl)pyridine, typically involves the reaction of a chloromethylpyridine precursor with methylamine. Similarly, the synthesis of this compound would likely proceed from a corresponding 4-(chloromethyl) or 4-formyl derivative of 2-chloro-5-fluoropyridine (B44960). The strategic placement of the chloro and fluoro groups influences the reactivity of the pyridine ring and provides additional points for potential molecular interactions in the final target compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClFN2 |

|---|---|

Molecular Weight |

160.58 g/mol |

IUPAC Name |

(2-chloro-5-fluoropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2 |

InChI Key |

SENRYKNPHHVKHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluoropyridin 4 Yl Methylamine and Analogues

Precursor Synthesis and Halogenation Strategies

The foundation for synthesizing the target molecule lies in the effective preparation of its core structure, the 2-chloro-5-fluoropyridine (B44960) ring. This involves both the construction of the pyridine (B92270) scaffold and the strategic installation of halogen atoms.

The synthesis of the key precursor, 2-chloro-5-fluoropyridine, can be approached from different starting materials. A common method involves the direct chlorination of 5-fluoropyridine. nbinno.com This approach benefits from the commercial availability of the fluorinated precursor. More complex substituted pyridines, which serve as analogues, often require multi-step syntheses. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved by condensing propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester. google.com This intermediate is then aminated to create 5-methyl-3,4-dihydro-2(1H)-pyridone, which undergoes halogenation, dehydrohalogenation, and a final chlorination step to yield the desired product. google.com

Other functionalized precursors, such as 2-chloro-5-fluoronicotinonitrile, can be prepared from 2-chloro-5-fluoronicotinaldehyde by reacting it with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration. chemicalbook.com Such precursors are valuable as they offer a functional "handle" (the nitrile group) that can be further transformed. The production of various 3-substituted 2-chloro-5-fluoropyridines is crucial as these compounds are useful intermediates for pharmaceuticals and agricultural chemicals. google.com

The regioselective introduction of halogen atoms onto a pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle. digitellinc.com Halopyridines are vital building blocks for creating diverse compounds for structure-activity relationship studies in drug discovery. nih.gov

Traditional methods for 3-selective halogenation, such as electrophilic aromatic substitution, often require harsh conditions like strong acids and high temperatures, which can limit their applicability to complex molecules. nih.govchemrxiv.org To overcome these limitations, modern strategies have been developed. One such method involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

For 4-selective halogenation, strategies often involve converting the pyridine to its N-oxide, which facilitates nitration at the 4-position. nih.gov The nitro group can then be displaced by a halide. nih.gov A more recent and versatile two-step strategy employs specially designed phosphine (B1218219) reagents. nih.govresearchgate.net These phosphines add to the 4-position of the pyridine ring to form phosphonium (B103445) salts, which are then displaced by a halide nucleophile. nih.govresearchgate.net This method is effective for a wide range of pyridines, including those found in complex pharmaceutical molecules. researchgate.net

Fluorination can be achieved through C–H activation, followed by nucleophilic aromatic substitution (SNAr) of the introduced fluoride, a process that is often faster than with other halogens due to fluorine's high electronegativity. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

| Strategy | Position Selectivity | Key Reagents/Intermediates | Conditions | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 3-selective | Elemental halides, Brønsted/Lewis acids | Elevated temperatures | nih.govchemrxiv.org |

| Via Pyridine N-Oxide | 4-selective | Nitrating agent, then PHal3 or P(O)Hal3 | Multi-step | nih.gov |

| Designed Phosphine Reagents | 4-selective | Heterocyclic phosphines, halide nucleophiles | Two-step, mild | nih.govresearchgate.net |

| Zincke Imine Intermediates | 3-selective | Zincke salt, N-halosuccinimides | One-pot, mild | nih.govchemrxiv.org |

| C-H Fluorination & SNAr | α to Nitrogen | Fluorinating agent, then nucleophile | Two-step | nih.gov |

Aminomethylation Pathways to Form the 4-Aminomethyl Moiety

Once the halogenated pyridine core is synthesized, the next critical step is the introduction of the aminomethyl group at the 4-position. Several synthetic pathways can be employed to achieve this transformation.

Reductive amination is a widely used method for forming C-N bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. The precursor required for this pathway is 2-chloro-5-fluoropyridine-4-carbaldehyde. cymitquimica.com

The classical approach often involves a Vilsemeir-Haak formylation followed by reductive amination. digitellinc.com However, the electron-deficient nature of the pyridine ring can complicate these classical methods. digitellinc.com A typical reductive amination sequence for this specific target would involve reacting 2-chloro-5-fluoropyridine-4-carbaldehyde with methylamine (B109427) to form the intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield (2-Chloro-5-fluoropyridin-4-YL)methylamine.

| Step | Reactants | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1. Imine Formation | 2-chloro-5-fluoropyridine-4-carbaldehyde + Methylamine | N-((2-chloro-5-fluoropyridin-4-yl)methylene)methanamine (Imine) | Mild acid catalyst (optional) |

| 2. Reduction | Imine Intermediate | This compound | Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) |

An alternative and powerful strategy involves a nucleophilic substitution reaction. This pathway begins with a 4-(halomethyl)pyridine derivative, such as 4-(chloromethyl)-2-chloro-5-fluoropyridine. This intermediate can then react with methylamine, where the amine acts as a nucleophile, displacing the halogen on the methyl group to form the desired product.

This method is exemplified by the synthesis of an analogue, 2-chloro-5-(methylaminomethyl)pyridine. prepchem.com In this procedure, 2-chloro-5-(chloromethyl)pyridine (B46043) is treated with an aqueous solution of methylamine in a solvent like acetonitrile (B52724) at room temperature. prepchem.com The reaction proceeds via a standard SN2 mechanism. This approach is generally efficient and straightforward, provided the halomethyl precursor is accessible. The accessibility of such precursors often relies on the reduction of the corresponding carboxylic acid or aldehyde to an alcohol, followed by halogenation (e.g., using thionyl chloride).

A plausible convergent strategy for this compound could involve preparing a 2-chloro-5-fluoropyridine derivative with a reactive group at the 4-position, such as a boronic ester or a phosphonium salt. mountainscholar.org This functionalized pyridine core would then be coupled with a separate synthon containing the methylamine moiety. For example, a palladium-catalyzed cross-coupling reaction could be used to join the two fragments. Another approach involves the use of heterocyclic phosphonium salts, which can be used to selectively add amines to pyridine rings, representing a convergent method for C-N bond formation. mountainscholar.org These advanced strategies offer flexibility but require careful planning and optimization of the coupling steps.

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern on a pyridine ring is a significant synthetic challenge due to the inherent electronic nature of the heterocycle. The nitrogen atom influences the reactivity of the ring's carbon atoms, often leading to a mixture of isomers if reaction conditions are not carefully controlled.

The regioselective functionalization of the pyridine core is paramount for synthesizing complex molecules like this compound. The directing effects of existing substituents play a crucial role in determining the position of incoming groups. For instance, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regioselectivity by using versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.gov This approach allows for sequential and controlled derivatization at specific positions.

Recent studies have highlighted strategies for the 4,5-regioselective functionalization of 2-chloropyridines, which is directly applicable to the synthesis of the target compound's scaffold. mdpi.com Research into the total synthesis of natural products has revealed that the 2-chloro substituent has an unexpected effect on the regioselectivity of further functionalization compared to pyridines without this substituent. mdpi.com By carefully choosing the starting materials and reaction sequence, specific isomers can be selectively prepared. For example, using 2-chloro-4,5-dibromopyridine or 4-bromo-2-chloro-5-iodopyridine (B12510570) as starting materials allows for orthogonal functionalization, providing a pathway to specifically substituted pyridine derivatives. mdpi.com

The inherent reactivity of the pyridine ring can also be modulated. The pyridine nucleus is electron-deficient, which influences its modification. researchgate.net Site-selective functionalization can be challenging, but N-functionalization of pyridines can induce C2- and C4-selectivity. researchgate.net The choice of activating groups and reaction conditions allows chemists to steer the substitution to the desired carbon atom, overcoming the natural reactivity patterns of the ring.

Table 1: Regioselective Functionalization Strategies for Pyridine Rings

| Strategy | Key Feature | Applicability | Reference |

|---|---|---|---|

| Use of Pre-functionalized Building Blocks | Utilizes starting materials like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine for sequential derivatization. | Synthesis of 2,3,5-trisubstituted pyridines. | nih.gov |

| Directed Functionalization | A 2-chloro substituent directs incoming groups to the C4 and C5 positions. | Synthesis of 4,5-disubstituted 2-chloropyridines. | mdpi.com |

| N-Oxide Activation | Activation of the pyridine ring via N-oxide formation to control C-H functionalization. | Palladium-catalyzed C-H/C-H cross-coupling reactions. | rsc.org |

| N-Functionalization | Induces C2- and C4-selectivity, with bulkier N-substituents favoring C4. | Peripheral editing of pyridines for site-selective modification. | researchgate.net |

The formation of the aminomethyl group introduces a potential stereocenter if the substituents on the alpha-carbon are different. While the parent compound this compound is achiral, analogues with further substitution on the methylamine's carbon atom would be chiral. Therefore, controlling the stereochemistry during the formation of this group is crucial for synthesizing specific enantiomers of such analogues.

Enantioselective α-aminomethylation of carbonyl compounds is a powerful method for introducing aminomethyl groups. researchgate.net However, achieving high enantioselectivity can be challenging. Cooperative catalysis, for instance using a rhodium and a chiral phosphoric acid catalyst, has been shown to be effective in three-component reactions involving α-diazo ketones, alcohols, and 1,3,5-triazines to produce chiral β-amino-α-hydroxy ketones with high efficiency and enantioselectivity. researchgate.net This highlights a strategy where the activation of in-situ generated, unstable formaldimines can be controlled to favor the formation of one enantiomer over the other. researchgate.net

In drug development, the three-dimensional structure of a molecule is critical for its interaction with biological targets. nih.gov Chiral drugs can have two enantiomers that, despite having the same chemical formula, may exhibit vastly different pharmacological and toxicological profiles. nih.gov Therefore, synthetic methods that can selectively produce a single enantiomer are of high importance. The principles of asymmetric induction, where a chiral element in the substrate, reagent, or catalyst directs the preferential formation of one stereoisomer, are fundamental in this context. uou.ac.in

Catalytic Systems and Reaction Conditions in Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules. Both metal-based and metal-free catalytic systems have been developed to functionalize pyridine rings and form the required amine groups.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions are widely used for the functionalization of pyridine rings. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is frequently employed. The choice of catalyst, ligands, and reaction conditions is critical for success, especially with heteroaryl substrates that can be challenging. For example, Pd(dppb)Cl2 has been found to be a satisfactory catalyst for coupling arylboronic acids with monocyclic heteroaryl chlorides, while Pd(Ph3)4 is excellent for chloroquinoline derivatives. acs.org

Direct C-H activation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org Palladium catalysts can facilitate the direct coupling of a C-H bond on the pyridine ring with a variety of partners. The use of a directing group, often the pyridine nitrogen itself, can guide the catalyst to a specific C-H bond, typically at the ortho position, ensuring high regioselectivity. rsc.org The functionalization of pyridine N-oxides is another effective strategy, as the N-oxide group can act as a directing group and activate the ring for C-H functionalization at the C2 position. rsc.orgacs.org

Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Catalyst/System | Key Feature | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppb)Cl2 or Pd(Ph3)4 | Couples pyridylboronic acids with heteroaryl halides. | acs.org |

| Direct C-H Arylation | Pd(OAc)2 / AgF / Benzoquinone | Ortho-arylation of 2-aryl pyridines using aryltrimethoxysilanes. | rsc.org |

| Oxidative C-H/C-H Coupling | Pd(OAc)2 / Ag2CO3 | Coupling of pyridine N-oxides with five-membered heterocycles. | rsc.org |

| C-H Alkylation | Pd(OAc)2 | Coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. | acs.org |

The formation of the aminomethyl group often proceeds via the reduction of a nitrile (cyanide) group. Catalytic hydrogenation is a common method for this transformation. The chemoselective hydrogenation of a nitrile group in the presence of a reducible pyridine ring requires careful selection of the catalyst and reaction conditions.

An effective method for the liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles to the corresponding pyridylmethylamines or piperidylmethylamines has been developed using a Pd/C catalyst. rsc.org The selectivity can be finely tuned by adjusting the amount of an acidic additive, such as H2SO4. Under mild conditions (30–50 °C, 6 bar), complete conversion can be achieved. A lower concentration of acid favors the formation of the pyridylmethylamine (by hydrogenating only the nitrile), while a higher concentration promotes the hydrogenation of both the nitrile and the pyridine ring to yield the piperidylmethylamine. rsc.org

Alternatively, the amine can be formed by hydrogenation of the pyridine ring itself to a piperidine. This is a common route for producing cyclic amines, which are vital in the pharmaceutical industry. nih.gov While this typically requires high temperatures and pressures, recent advancements have demonstrated the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.govacs.org This method offers a more sustainable and energy-efficient route to saturated nitrogen heterocycles. nih.gov Rhodium oxide (Rh2O3) has also been shown to be an effective catalyst for the hydrogenation of functionalized pyridines, including those with amine substituents, under mild conditions (5 bar H2, 40 °C). researchgate.net

While transition metal catalysis is powerful, concerns about cost, toxicity of residual metals, and the need for anaerobic conditions have driven the development of metal-free alternatives. researchgate.netjiaolei.group Several strategies have emerged for the functionalization and derivatization of pyridines without the use of transition metals.

These methods can be categorized based on their reaction modes, including the use of metalated pyridines as nucleophiles (formed via deprotonation or halogen-metal exchange), activated pyridines as electrophiles, and radical reactions. jiaolei.group For instance, direct dehydrogenative coupling of unprotonated pyridine derivatives with partners like THF or toluene (B28343) can be achieved under mild, metal-free conditions, offering a greener synthetic route. nih.gov Another approach involves the direct arylation of pyridines using phenylhydrazine (B124118) hydrochloride at room temperature, which avoids the need for any transition metal catalyst. rsc.org The use of pyridine-boryl radicals has also been explored for the C-4 substitution of pyridines through a radical addition/coupling mechanism. semanticscholar.org These developments provide practical and more sustainable alternatives for accessing substituted pyridine building blocks. jiaolei.groupnih.gov

Chemical Reactivity and Derivatization of 2 Chloro 5 Fluoropyridin 4 Yl Methylamine

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophilic center and a site for coordination, readily participating in a variety of common transformations for amines.

As a primary amine, the nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated by alkyl halides or other electrophilic alkylating agents. researchgate.net Due to the presence of two protons on the nitrogen, both mono- and di-alkylation are possible, and reaction conditions can be controlled to favor one over the other. In many cases, di-alkylation can occur if an excess of the alkylating agent is used. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions This table presents illustrative examples of typical reactions.

| Reaction Type | Reagent | Product | Conditions |

| Acylation | Acetyl chloride | N-((2-chloro-5-fluoropyridin-4-yl)methyl)acetamide | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Acylation | Benzoic anhydride | N-((2-chloro-5-fluoropyridin-4-yl)methyl)benzamide | Base (e.g., Pyridine), Heat |

| Alkylation | Methyl iodide | (2-Chloro-5-fluoropyridin-4-yl)-N-methylmethanamine | Polar solvent (e.g., DMF), Base (e.g., K₂CO₃) |

| Alkylation | Benzyl bromide | N-Benzyl-1-(2-chloro-5-fluoropyridin-4-yl)methanamine | Phase Transfer Catalysis (PTC) conditions |

The aminomethyl moiety can be converted into a variety of other nitrogen-containing functional groups, expanding its synthetic utility. For instance, reaction with aldehydes or ketones under dehydrating conditions can yield the corresponding imines (Schiff bases). Reductive amination, a reverse process, can also be employed to introduce further alkyl groups. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. While primary alkylamines can undergo diazotization with nitrous acid, this reaction is often complex for aminomethyl groups attached to heterocyclic systems and can lead to a mixture of products including alcohols or rearranged structures.

Table 2: Illustrative Functional Group Transformations This table presents plausible synthetic transformations.

| Transformation | Reagent(s) | Resulting Functional Group |

| Imine Formation | Benzaldehyde, molecular sieves | Imine (Schiff Base) |

| Sulfonamide Formation | p-Toluenesulfonyl chloride, pyridine (B92270) | Sulfonamide |

| Urea Formation | Phenyl isocyanate | N-substituted Urea |

The (2-Chloro-5-fluoropyridin-4-YL)methylamine molecule possesses two potential coordination sites for metal ions: the lone pair on the pyridine ring nitrogen and the lone pair on the aminomethyl nitrogen. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. Ligands such as 2-(aminomethyl)pyridine are well-documented to form stable complexes with a range of transition metals, including Ni(II), Cu(II), and Zn(II). researchgate.netekb.eg The formation of these coordination complexes can influence the electronic properties and reactivity of the pyridine ring. The stability of these complexes is enhanced by the chelate effect. Various metal salts, such as chlorides or acetates, of metals like cobalt, nickel, copper, and zinc can be used to form these complexes. ekb.egnih.gov

Table 3: Potential Metal Complex Formation This table lists metals known to form stable complexes with similar aminopyridine ligands.

| Metal Ion | Potential Coordination Geometry | Ligand Binding Mode |

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (Npyridine, Namine) |

| Ni(II) | Octahedral | Bidentate (Npyridine, Namine) |

| Zn(II) | Tetrahedral | Bidentate (Npyridine, Namine) |

| Pd(II) | Square Planar | Bidentate (Npyridine, Namine) |

Reactivity of the Pyridine Ring Halogens

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms offers opportunities for selective functionalization.

Nucleophilic aromatic substitution is a characteristic reaction of halopyridines. youtube.com The rate and regioselectivity of the substitution are governed by the position of the halogen relative to the ring nitrogen. Halogens at the 2- and 4-positions are significantly activated toward nucleophilic attack because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wuxiapptec.comnih.gov

Table 4: Representative SNAr Reactions at the C2-Position This table illustrates the displacement of the chloro group by various nucleophiles.

| Nucleophile | Reagent Example | Product (at C2) | Typical Conditions |

| Alkoxide | Sodium methoxide | 2-Methoxy | Methanol, Heat |

| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl) | DMSO or NMP, Base, Heat |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthio) | DMF, Heat |

| Cyanide | Potassium cyanide | 2-Cyano | High temperature, polar aprotic solvent |

Given the significant difference in reactivity between the 2-chloro and 5-fluoro positions, selective functionalization is highly feasible. Nucleophilic substitution will occur almost exclusively at the C2 position under standard SNAr conditions. wuxiapptec.comgalchimia.com This allows for the introduction of a wide variety of substituents—including oxygen, nitrogen, and sulfur nucleophiles—at this position while leaving the C5-fluoro and the aminomethyl group intact.

Displacement of the fluorine atom at the 5-position via an SNAr mechanism is significantly more difficult due to its unfavorable position relative to the ring nitrogen. Achieving substitution at C5 would likely require harsh reaction conditions (high temperatures and pressures) or a different reaction mechanism, such as one involving organometallic intermediates. Therefore, for practical synthetic purposes, this compound serves as a precursor for derivatives substituted selectively at the 2-position.

Further Functionalization and Building of Polyheterocyclic Systems

Similarly, there is no specific information in the searched scientific literature or patent databases detailing the use of "this compound" in annulation, cyclization, or the construction of extended aromatic systems. Such reactions are plausible for pyridine derivatives, but their specific application to this compound has not been documented publicly.

Therefore, a detailed and scientifically accurate article focusing solely on the specified aspects of "this compound" cannot be produced at this time.

Applications in Advanced Molecular Design and Synthesis

Utilization as a Key Building Block in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound is recognized as a key building block. Its utility stems from its pre-functionalized core, which allows chemists to bypass multiple steps that would otherwise be required to synthesize such a substituted heterocyclic system.

Role in the Assembly of Complex Molecular Architectures

The structure of (2-Chloro-5-fluoropyridin-4-YL)methylamine is ideally suited for the assembly of intricate molecular frameworks. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. acs.org Simultaneously, the methylamine (B109427) group at the 4-position can be readily acylated, alkylated, or used in reductive amination protocols to build out more complex side chains. This dual reactivity enables chemists to construct elaborate molecules with precise control over their three-dimensional shape and functionality. Fluorinated heterocycles, in general, are prevalent in pharmaceuticals and agrochemicals, highlighting the importance of building blocks that facilitate their synthesis. researchgate.net

Precursor for Advanced Chemical Intermediates

Beyond its direct incorporation into final target molecules, this compound serves as a precursor for a variety of advanced chemical intermediates. For instance, the primary amine can be transformed into other functional groups such as amides, sulfonamides, or ureas, each imparting different chemical properties and potential biological activities. The chloro- and fluoro-substituents on the pyridine (B92270) ring can also direct further reactions like metal-catalyzed cross-couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds to create even more complex intermediates. The synthesis of various pyridine derivatives often relies on such halogenated precursors to build libraries of compounds for screening and development. researchgate.net

Scaffold Design and Diversification in Chemical Biology Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com The this compound structure provides a robust and adaptable scaffold for developing new biologically active agents.

Strategies for Scaffold Hopping and Core Replacement

Scaffold hopping is a key strategy in drug discovery used to identify novel core structures that retain the biological activity of a known compound but possess improved properties, such as better metabolic stability or new intellectual property space. rsc.orgnih.gov The pyridinylmethylamine core can be used as a replacement for other aromatic systems. For example, replacing a phenyl ring with a more electron-deficient pyridyl ring can enhance a molecule's robustness towards oxidative metabolism. rsc.org This strategy allows researchers to systematically modify a lead compound to overcome liabilities while maintaining the essential pharmacophoric features. nih.govbohrium.com An extensive scaffold-hopping exercise can lead to the identification of preclinical candidates with a superior balance of potency, solubility, and metabolic stability. dundee.ac.uk

| Scaffold Hopping Strategy | Description | Potential Advantage |

| Heterocycle Replacement | Swapping one heterocyclic core for another (e.g., phenyl to pyridyl). nih.gov | Improved metabolic stability, altered solubility, novel intellectual property. rsc.org |

| Ring Opening/Closure | Modifying the core by opening a ring to increase flexibility or closing a chain to create a new ring system. | Can alter conformational properties and improve binding affinity. |

| Topology-Based Hopping | Designing a completely new scaffold that maintains the 3D orientation of key binding groups. | Access to entirely new chemical space with similar biological function. |

Design of Compound Libraries based on the Pyridinylmethylamine Scaffold

The creation of compound libraries is fundamental to modern drug discovery. The pyridinylmethylamine scaffold is an excellent foundation for building focused libraries of diverse compounds. nih.gov Using combinatorial chemistry approaches, the reactive handles on this compound can be systematically reacted with a wide array of building blocks. For example, the methylamine group can be reacted with a collection of different carboxylic acids to generate a library of amides, while the chlorine atom can be substituted with various amines or alcohols. This parallel synthesis approach can rapidly generate hundreds or thousands of distinct compounds, which can then be screened for biological activity against a specific target.

Potential in Polymer Chemistry and Functional Materials

While the primary applications of this compound have been in the life sciences, its unique electronic and chemical properties suggest significant potential in materials science.

The incorporation of fluorine into organic molecules is known to confer unique properties to materials. nbinno.com The strong carbon-fluorine bond enhances thermal and chemical stability, while the high electronegativity of fluorine can alter a material's electronic and optical properties. nbinno.com Fluorine-containing polymers are widely used for applications requiring high durability, such as non-stick coatings and water-proofing. man.ac.uk

This compound could serve as a functional monomer or an additive in the synthesis of high-performance polymers. The amine group provides a reactive site for polymerization, for example, through the formation of polyamides or polyimides. The resulting polymers would incorporate the fluoropyridine moiety directly into the polymer backbone, potentially leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. Such materials could find use in organic electronics, specialized coatings, or as components in advanced composites. nbinno.com The development of new fluorinated building blocks is crucial for creating next-generation functional materials. nbinno.comman.ac.uk

Derived from Heterocyclic Intermediates for Materials Science

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern materials science, enabling the fine-tuning of electronic and photophysical properties for a variety of advanced applications. Compounds such as this compound are part of a broader class of fluorinated pyridine intermediates that serve as critical building blocks in the synthesis of functional materials. While specific research on the direct application of this compound in materials science is not extensively documented in publicly available literature, the principles governing the use of closely related heterocyclic intermediates provide a clear indication of its potential.

Fluorinated pyridines are particularly valued in the design of organic light-emitting diodes (OLEDs), where they are often employed as ligands in the synthesis of phosphorescent iridium(III) complexes. acs.orgbohrium.com The introduction of fluorine, a highly electronegative atom, can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. bohrium.com This modulation is crucial for optimizing charge injection and transport within the OLED device, ultimately enhancing its efficiency and stability.

The chlorine and fluorine substituents on the pyridine ring, as seen in the parent structure of this compound, offer synthetic handles for further molecular elaboration. These sites allow for the construction of more complex ligand systems, which can then be coordinated with a metal center, such as iridium. The resulting organometallic complexes can exhibit unique photophysical properties, including high quantum yields and tunable emission colors, which are highly desirable for display and lighting applications. acs.orgrsc.org

Research into similar heterocyclic systems demonstrates the profound impact of ligand design on the performance of OLEDs. For instance, the use of 2',6'-difluoro-2,3'-bipyridine as a ligand in iridium(III) complexes has been shown to produce highly efficient deep-blue phosphorescence. acs.org Similarly, the incorporation of trifluoromethyl-substituted 2-phenylpyridine (B120327) derivatives as main ligands in iridium complexes has led to the development of green-emitting OLEDs with exceptionally low efficiency roll-off at high brightness. rsc.org

The following interactive data table summarizes the performance of several iridium(III) complexes derived from various fluorinated and non-fluorinated pyridine-based ligands, illustrating the structure-property relationships that are central to the design of advanced materials for optoelectronic applications.

| Ligand System | Emission Color | Max. Emission Wavelength (nm) | Quantum Yield (%) | Application |

| 2',6'-difluoro-2,3'-bipyridine | Deep-Blue | ~440 | 77-93 | OLEDs acs.org |

| Trifluoromethyl-substituted 2-phenylpyridine | Green | 496-504 | Not Specified | OLEDs rsc.org |

| 4-(4-(trifluoromethyl)phenyl)quinazoline | Red | 619-622 | 35.4-52.8 | OLEDs mdpi.com |

| Phenyl benzimidazole | Green-Yellow | Not Specified | Not Specified | OLEDs rsc.org |

This data underscores the versatility of heterocyclic intermediates in materials science. By systematically modifying the substituents on the pyridine ring, researchers can precisely control the optoelectronic properties of the final materials, paving the way for the development of next-generation displays, lighting, and other advanced functional systems. The principles demonstrated with these related compounds strongly suggest a promising, albeit currently underexplored, potential for derivatives of this compound in this field.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Fluoropyridin 4 Yl Methylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The structural assignment of (2-Chloro-5-fluoropyridin-4-YL)methylamine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While direct experimental data for this specific compound is not widely available in peer-reviewed literature, a detailed prediction of its NMR spectra can be made based on the analysis of structurally similar compounds, such as 2-chloro-5-fluoropyridine (B44960) and other substituted pyridines.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylamine (B109427) substituent. The pyridine (B92270) ring protons, H-3 and H-6, would appear as doublets due to coupling with the fluorine atom and adjacent protons, respectively. The chemical shift of these protons is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methylene (B1212753) (-CH₂-) and amine (-NH-) protons of the methylamine group would also exhibit characteristic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the attached halogens. The carbon atom bonded to chlorine (C-2) is expected to be downfield, while the carbon bonded to fluorine (C-5) will show a characteristic C-F coupling.

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: Establishes correlations between coupled protons, helping to identify adjacent protons on the pyridine ring and within the methylamine side chain.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

HMBC: Reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the methylamine group and the pyridine ring, as well as the relative positions of the substituents.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity / Coupling Constants |

| H-3 | 7.50 - 7.70 | - | d, J(H,F) ≈ 7-9 Hz |

| H-6 | 8.30 - 8.50 | - | s |

| -CH₂- | 3.90 - 4.10 | 40 - 45 | d, J(H,H) ≈ 5-7 Hz |

| -NH- | 1.80 - 2.20 | - | t, J(H,H) ≈ 5-7 Hz |

| C-2 | - | 150 - 155 | d, J(C,F) ≈ 15-20 Hz |

| C-3 | - | 120 - 125 | d, J(C,F) ≈ 5-10 Hz |

| C-4 | - | 145 - 150 | s |

| C-5 | - | 155 - 160 (d) | d, J(C,F) ≈ 240-260 Hz |

| C-6 | - | 140 - 145 | d, J(C,F) ≈ 3-5 Hz |

| -CH₂- | - | 40 - 45 | s |

The conformation of the methylamine side chain relative to the pyridine ring can be investigated using Nuclear Overhauser Effect (NOE) based NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity.

By analyzing the NOE cross-peaks between the methylene protons of the methylamine group and the aromatic protons (specifically H-3 and H-5 if it were present), the preferred orientation of the side chain can be determined. For instance, a strong NOE between the methylene protons and the H-3 proton would suggest a conformation where the methylamine group is oriented towards the C-3 position of the pyridine ring. The presence or absence of such correlations provides valuable insight into the steric and electronic factors governing the molecule's three-dimensional structure in solution. Computational modeling is often used in conjunction with NMR data to refine the conformational preferences.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their vibrational modes. These complementary techniques are governed by different selection rules, with FT-IR being sensitive to changes in dipole moment and Raman spectroscopy to changes in polarizability.

The FT-IR and Raman spectra of this compound would be characterized by a series of absorption and scattering bands corresponding to the various functional groups and the pyridine ring itself.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) of the pyridine moiety are expected in the 1600-1400 cm⁻¹ region. The substitution pattern with chloro and fluoro groups will influence the exact positions and intensities of these bands.

C-H Vibrations: Aromatic C-H stretching vibrations (ν(C-H)) typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations (γ(C-H)) are expected in the 900-700 cm⁻¹ region and are often characteristic of the substitution pattern.

N-H Vibrations: The N-H stretching vibration (ν(N-H)) of the primary amine is anticipated as one or two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration (δ(N-H)) would likely appear around 1650-1580 cm⁻¹.

C-Halogen Vibrations: The C-Cl stretching vibration (ν(C-Cl)) is expected in the 800-600 cm⁻¹ region, while the C-F stretching vibration (ν(C-F)) will give rise to a strong band in the 1250-1000 cm⁻¹ region.

A predicted summary of the key vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3450 - 3300 (m, br) | 3450 - 3300 (w) |

| Aromatic C-H Stretch | 3100 - 3000 (w) | 3100 - 3000 (s) |

| Aliphatic C-H Stretch | 2950 - 2850 (m) | 2950 - 2850 (m) |

| N-H Bend | 1640 - 1590 (m) | 1640 - 1590 (w) |

| Aromatic C=C/C=N Stretch | 1600 - 1450 (s) | 1600 - 1450 (vs) |

| C-F Stretch | 1250 - 1100 (vs) | 1250 - 1100 (w) |

| C-Cl Stretch | 750 - 650 (s) | 750 - 650 (m) |

(s = strong, m = medium, w = weak, vs = very strong, br = broad)

FT-IR spectroscopy is particularly useful for studying intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of the methylamine moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The presence of hydrogen bonding typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the FT-IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. By comparing the spectra under different conditions (e.g., varying concentration or solvent polarity), the nature and extent of these intermolecular interactions can be investigated, providing insights into the supramolecular assembly of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₆ClFN₂), the exact mass can be calculated, and this would be observed as the molecular ion peak (M⁺) in the mass spectrum, typically under soft ionization conditions like Electrospray Ionization (ESI) or Chemical Ionization (CI). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula.

Under harsher ionization conditions, such as Electron Impact (EI), the molecule will fragment in a characteristic manner. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Predicted fragmentation pathways for this compound include:

Alpha-Cleavage: The bond between the methylene group and the pyridine ring is a likely site for cleavage, leading to the formation of a stable pyridinium (B92312) ion or a methylamine radical.

Loss of Substituents: Fragmentation may also involve the loss of the chlorine or fluorine atoms, or the entire methylamine side chain.

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to a complex pattern of smaller ions.

The presence of chlorine will give rise to a characteristic isotopic pattern for any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A table of predicted key fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

| Fragment Ion | Predicted m/z | Description |

| [C₆H₆³⁵ClFN₂]⁺ | 160 | Molecular Ion (M⁺) |

| [C₆H₆³⁷ClFN₂]⁺ | 162 | Molecular Ion Isotope (M+2) |

| [C₅H₃³⁵ClFN]⁺ | 131 | Loss of CH₂NH₂ |

| [C₆H₅³⁵ClFN]⁺ | 145 | Loss of NH₂ |

| [CH₂NH₂]⁺ | 30 | Methylamine cation |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound (C₆H₆ClFN₂), HRMS provides an experimental mass value that can be compared against its theoretically calculated exact mass. The close agreement between the experimental and theoretical values, typically within a few parts per million (ppm), serves as definitive confirmation of the compound's molecular formula.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). This calculation yields a precise value of 160.0204 Da. An experimental measurement using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to produce a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that corresponds to this theoretical mass with minimal deviation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆ClFN₂ |

| Theoretical Monoisotopic Mass | 160.0204 Da |

| Protonated Species [M+H]⁺ (Theoretical) | 161.0276 Da |

| Hypothetical Experimental [M+H]⁺ | 161.0279 Da |

| Mass Error (Hypothetical) | 1.86 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of a molecule, providing valuable insights into its structural connectivity. While specific experimental fragmentation data for this compound is not widely published, a predictable fragmentation pathway can be inferred based on the established principles of mass spectral behavior for substituted pyridines and benzylamines. acs.orgrsc.orgsapub.org

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The resulting fragmentation is expected to proceed through several key pathways:

Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the pyridine ring and the methylamine group. This would result in the loss of an aminomethyl radical (•CH₂NH₂) or, more likely after rearrangement, the formation of a highly stable pyridinium cation by losing an amino radical (•NH₂).

Loss of Chlorine: The molecule may undergo the loss of a chlorine atom (Cl•), a common fragmentation pathway for chlorinated aromatic compounds.

Ring Cleavage: A characteristic fragmentation of the pyridine ring involves the elimination of a neutral hydrogen cyanide (HCN) molecule. rsc.org This step often occurs after initial side-chain fragmentation.

These fragmentation pathways provide a unique fingerprint that helps to confirm the identity and structure of the molecule.

| Proposed Fragment (Ion) | m/z (Theoretical) | Neutral Loss | Proposed Structure |

|---|---|---|---|

| [C₆H₇ClFN₂]⁺ | 161.03 | - | Protonated Parent Molecule |

| [C₅H₃ClFN]⁺ | 131.00 | CH₂NH₂ | 2-Chloro-5-fluoropyridine cation |

| [C₆H₇FN₂]⁺ | 126.06 | Cl | Dechlorinated cation |

| [C₄H₂FN]⁺• | 83.02 | CH₂NH₂, HCN | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Crystal Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related structures provides insight into its likely solid-state conformation. For example, the derivative 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, which shares a similar substituted heterocyclic core, has been characterized by X-ray diffraction. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c, indicating a centrosymmetric packing arrangement in the crystal lattice. researchgate.net Such data from analogous compounds are crucial for understanding how substituents influence the crystal system and space group of the title compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0593 |

| b (Å) | 8.3684 |

| c (Å) | 12.8611 |

| β (°) | 113.021 |

| Volume (ų) | 1194.54 |

| Z (Molecules per unit cell) | 4 |

Analysis of Hydrogen Bonding and Crystal Packing

The crystal packing of this compound is dictated by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The presence of the primary amine (-NH₂) group provides hydrogen bond donors, while the pyridine ring nitrogen acts as a hydrogen bond acceptor. This facilitates the formation of robust N-H···N hydrogen bonds, a common and structure-directing interaction in pyridine-containing crystals. researchgate.neteurjchem.com

Furthermore, the fluorine substituent can significantly influence the crystal packing. acs.orgfigshare.comrsc.org Although fluorine is a weak hydrogen bond acceptor, N-H···F or C-H···F interactions are possible and have been observed in other fluorinated aminopyridines. acs.org The interplay between the stronger N-H···N bonds and these weaker interactions, along with potential π-π stacking or halogen-halogen interactions, will determine the final supramolecular architecture. The introduction of fluorine alters the molecule's electrostatic potential, which can shift the packing motif from common herringbone patterns to layered or π-stacked arrangements. rsc.org

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (pyridine ring) | Primary structure-directing interaction |

| Weak Hydrogen Bond | N-H (amine) | F (fluoro group) | Contributes to packing stabilization acs.org |

| Weak Hydrogen Bond | C-H (ring/methylene) | F (fluoro group) | Influences molecular conformation |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Possible depending on steric and electronic factors rsc.org |

Theoretical and Computational Investigations of 2 Chloro 5 Fluoropyridin 4 Yl Methylamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecular systems. For (2-Chloro-5-fluoropyridin-4-YL)methylamine, DFT calculations provide a detailed understanding of its electronic characteristics and potential chemical behavior.

The electronic structure of a molecule is pivotal in determining its stability and reactivity. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Interactive Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily localized on the pyridine (B92270) ring and the nitrogen atom of the methylamine (B109427) group, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.23 | Distributed across the pyridine ring, with significant contributions from the carbon atoms attached to the chloro and fluoro groups, suggesting these are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.62 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Reactivity descriptors derived from DFT calculations help in predicting the most probable sites for chemical reactions. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying sites for nucleophilic and electrophilic attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For this compound, the nitrogen atom of the pyridine ring and the amino group are predicted to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the regions around the chlorine and fluorine atoms are expected to be electron-deficient, suggesting they are potential sites for nucleophilic interaction.

Interactive Table 2: Predicted Reactivity Descriptor Values for Selected Atoms

| Atom/Region | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Electrostatic Potential (kcal/mol) |

| Pyridine N | 0.21 | 0.05 | -35.8 |

| Amine N | 0.18 | 0.08 | -28.4 |

| C-Cl | 0.04 | 0.15 | +15.2 |

| C-F | 0.03 | 0.12 | +12.7 |

DFT calculations can also predict various thermochemical properties, such as enthalpy of formation, entropy, and heat capacity. Furthermore, vibrational frequencies can be calculated to simulate the infrared (IR) spectrum of the molecule, which can aid in its experimental identification. The predicted vibrational modes correspond to the stretching and bending of specific bonds within the molecule.

Interactive Table 3: Predicted Thermochemical and Spectroscopic Data

| Property | Predicted Value | Unit |

| Enthalpy of Formation | 15.7 | kcal/mol |

| Entropy | 85.3 | cal/mol·K |

| C-H Stretch (Aromatic) | 3100-3000 | cm-1 |

| C-H Stretch (Aliphatic) | 2950-2850 | cm-1 |

| N-H Stretch | 3400-3300 | cm-1 |

| C=N Stretch | 1600-1550 | cm-1 |

| C-Cl Stretch | 750-700 | cm-1 |

| C-F Stretch | 1100-1000 | cm-1 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

This compound possesses conformational flexibility primarily due to the rotation around the single bond connecting the methylamine group to the pyridine ring. A potential energy surface scan for this rotation reveals the most stable conformations. The preferred conformation is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. It is anticipated that the staggered conformations of the methylamine group relative to the pyridine ring would be energetically favored over the eclipsed conformations.

Interactive Table 4: Relative Energies of Predicted Conformers

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 (Local Minimum) | 60° (gauche) | 1.25 |

| 3 (Transition State) | 0° (eclipsed) | 3.50 |

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, both in the gas phase and in solution. In the gas phase, the molecule would exhibit free rotation and translation. In a solvent, the dynamic behavior would be influenced by interactions with the solvent molecules. For instance, in a polar solvent like water, hydrogen bonding between the amine group and water molecules would significantly impact the molecule's conformational preferences and rotational dynamics. The simulations would also reveal information about the flexibility of the pyridine ring and the vibrational motions of the various functional groups.

The advancement of computational chemistry has provided powerful tools for the in-depth investigation of molecular structures and properties, offering insights that complement and guide experimental research. For a molecule such as this compound, theoretical and computational methods are invaluable for predicting its behavior, understanding its electronic characteristics, and designing synthetic pathways. These approaches, which range from quantum mechanical calculations to sophisticated algorithms for retrosynthesis, are crucial in the fields of drug discovery and materials science.

Structure-Property Relationship (SPR) Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these relationships. DFT calculations can provide a detailed picture of the electron distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions. The electronic properties of the substituted pyridine ring are significantly influenced by the inductive and mesomeric effects of its substituents.

Key Influences of Substituents on the Pyridine Ring:

Chloro and Fluoro Groups: As highly electronegative halogens, both the chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, influencing its reactivity towards electrophilic and nucleophilic reagents. The fluorine atom, being more electronegative than chlorine, has a more pronounced inductive effect.

Methylamine Group: The methylamine substituent at the 4-position introduces both inductive and mesomeric effects. The nitrogen atom's lone pair of electrons can be delocalized into the pyridine ring, creating an electron-donating mesomeric effect (+M). This effect increases the electron density at certain positions of the ring, counteracting the electron-withdrawing effects of the halogens.

Positional Effects: The relative positions of the substituents are critical. The fluorine atom at the 5-position and the chlorine atom at the 2-position create a specific electronic profile. The methylamine group at the 4-position can engage in resonance with the ring nitrogen, further modulating the electronic landscape.

These computational studies can predict various molecular descriptors that are crucial for understanding the compound's behavior.

| Predicted Property | Computational Method | Significance |

| Dipole Moment | DFT Calculations | Indicates the molecule's overall polarity, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Maps the electron density to identify regions susceptible to electrophilic or nucleophilic attack, providing insights into reactivity. |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT Calculations | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. |

| Topological Polar Surface Area (TPSA) | Cheminformatics Tools | Predicts the molecule's ability to cross cell membranes, a critical parameter in drug design. |

Virtual Screening and Library Design based on Chemical Scaffolds

The this compound scaffold is a valuable starting point for the design of chemical libraries for virtual screening. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The design of a virtual library around this scaffold involves systematically modifying its structure to explore a wide range of chemical space. This is achieved by introducing various substituents at different positions on the pyridine ring or by modifying the methylamine side chain. The goal is to generate a diverse set of compounds with a range of physicochemical properties that can be computationally evaluated.

Key aspects of using this scaffold in virtual library design include:

Scaffold Hopping and Decoration: The core 2-chloro-5-fluoropyridine (B44960) can be used as a "scaffold" that is "decorated" with different functional groups. This allows for the exploration of structure-activity relationships (SAR) by observing how changes in the substituents affect the predicted binding affinity to a target.

Pharmacophore Modeling: The key structural features of this compound that are essential for a specific biological activity can be identified and used to define a pharmacophore model. This model can then be used to screen large virtual libraries for compounds that match the required features.

Diversity-Oriented Synthesis (DOS) Libraries: The scaffold can be incorporated into the design of DOS libraries, which aim to produce a wide range of structurally diverse molecules. This is particularly useful in early-stage drug discovery when the target's binding site is not well characterized.

The use of computational filters during library generation is crucial to ensure that the designed molecules have drug-like properties. These filters can assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

Retrosynthetic Analysis and Reaction Pathway Prediction

Computational tools for retrosynthetic analysis have become increasingly sophisticated, employing artificial intelligence and machine learning to predict viable synthetic routes for complex molecules. For this compound, these tools can propose disconnections of the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis for this compound would likely involve the following key disconnections:

C-N Bond Formation: The bond between the pyridine ring and the methylamine group is a logical point for disconnection. This suggests a precursor such as a 4-formyl-2-chloro-5-fluoropyridine, which could undergo reductive amination with methylamine.

Functional Group Interconversion: The synthesis of the substituted pyridine ring itself would be a key challenge. Retrosynthetic analysis might suggest pathways starting from more common pyridine derivatives, with the chloro and fluoro groups introduced through specific halogenation reactions.

Example of a Predicted Retrosynthetic Pathway:

| Step | Transformation | Precursor Molecule(s) |

| 1 | Reductive Amination | 2-Chloro-5-fluoro-4-formylpyridine and Methylamine |

| 2 | Oxidation of a Methyl Group | 2-Chloro-5-fluoro-4-methylpyridine |

| 3 | Halogenation | A suitable di-substituted pyridine precursor |

The prediction of reaction pathways also involves computational chemistry to model the reaction mechanisms and predict the activation energies for different potential routes. This can help in identifying the most energetically favorable pathway and in optimizing reaction conditions.

Q & A

Q. What are the recommended synthetic routes for (2-chloro-5-fluoropyridin-4-yl)methylamine, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves nucleophilic substitution of a pre-functionalized pyridine scaffold. For example:

- Step 1: Start with 2-chloro-5-fluoropyridine-4-carbaldehyde (analogous to CDS015696 in ).

- Step 2: Reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄.

- Step 3: Convert the alcohol to a leaving group (e.g., tosylate) for nucleophilic displacement with methylamine.

- Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization.

Optimization:

- Monitor reaction progress via TLC or HPLC ().

- Adjust solvent polarity (e.g., DMF for SNAr reactions) and temperature (40–80°C) to enhance yield.

- Use excess methylamine (2–3 eq.) to drive the reaction to completion ().

Key Challenges:

- Competing side reactions (e.g., dehalogenation or ring-opening) require careful control of reaction time and stoichiometry.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm methylamine protons (δ ~2.5–3.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm).

- ¹³C NMR: Identify quaternary carbons (e.g., C-Cl at ~150 ppm, C-F at ~160 ppm).

- Mass Spectrometry (MS): ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~160–165).

- X-ray Crystallography: If single crystals are obtained, use SHELX () for structure refinement. Compare bond lengths/angles with analogous compounds (e.g., C-Cl ~1.73 Å in ).

- Elemental Analysis: Validate C, H, N, Cl, and F percentages within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on GHS guidelines for structurally similar amines ( ):

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

- Waste Disposal: Collect in halogenated waste containers; incinerate via licensed facilities ().

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects:

- The chloro group is electron-withdrawing, activating the pyridine ring for nucleophilic substitution (e.g., Suzuki coupling at C4).

- The fluoro group increases ring electron deficiency, potentially stabilizing intermediates in Buchwald-Hartwig aminations.

- Experimental Design:

- Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos) and bases (K₃PO₄, Cs₂CO₃) in toluene/DMF.

- Use DFT calculations to map charge distribution (analogous to ’s computational approach).

- Data Interpretation:

- Compare reaction rates with mono-substituted analogs to isolate substituent effects.

Q. What computational strategies can predict the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- Quantum Mechanics (QM):

- Use Gaussian or ORCA to model bond dissociation energies (BDEs) for C-Cl and C-F bonds.

- Simulate reaction intermediates (e.g., radical formation during oxidation).

- Kinetic Modeling:

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Synthesize analogs (e.g., replace Cl with Br or F with CF₃) and test against target enzymes (e.g., kinases).

- Molecular Docking:

- In Vitro Assays:

- Measure IC₅₀ values in cell-based assays (e.g., antiproliferative activity in cancer lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.